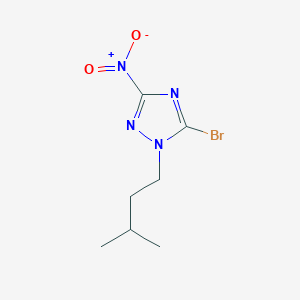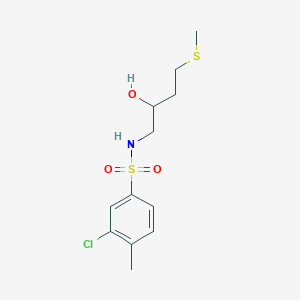![molecular formula C12H18O5 B2553996 Ethyl 2-((1aR,1bR,4ar,5aR)-3,3-dimethyltetrahydro-1aH-oxireno[2',3':3,4]cyclopenta[1,2-d][1,3]dioxol-1a-yl)acetate CAS No. 148811-50-1](/img/structure/B2553996.png)
Ethyl 2-((1aR,1bR,4ar,5aR)-3,3-dimethyltetrahydro-1aH-oxireno[2',3':3,4]cyclopenta[1,2-d][1,3]dioxol-1a-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of ethyl cyanoacetate derivatives is a topic of interest in several papers. For instance, paper discusses the synthesis of a modified Yamaguchi reagent for enantioselective esterification and peptide synthesis. This demonstrates the versatility of ethyl cyanoacetate derivatives in synthesizing complex organic molecules. Similarly, paper describes a three-component reaction to synthesize a series of novel compounds, showcasing the reactivity of ethyl cyanoacetate derivatives in multi-component reactions.
Molecular Structure Analysis
The molecular structure of ethyl cyanoacetate derivatives is characterized using various spectroscopic techniques. In paper , detailed spectroscopic analyses, including NMR, UV-Visible, FT-IR, and mass spectroscopy, are used to characterize a novel ethyl cyanoacetate derivative. Theoretical calculations using DFT and QTAIM approaches complement these experimental techniques to provide insights into the molecular structure and interactions.
Chemical Reactions Analysis
The reactivity of ethyl cyanoacetate derivatives is explored in several papers. Paper highlights the use of a modified Yamaguchi reagent in various chemical reactions, including esterification and amidation, without racemization. Paper uses NBO analysis to investigate various intra- and intermolecular interactions, providing a deeper understanding of the reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl cyanoacetate derivatives are inferred from their molecular structure and reactivity. For example, paper describes the crystal structure of a related compound, which includes information on molecular orientation and interactions within the crystal lattice. Paper discusses the stereo- and regioselectivity of addition reactions involving ethyl cyanoacetate derivatives, which are important aspects of their chemical behavior.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules to achieve the desired chemical structure. For compounds with similar complexity, research focuses on optimizing reaction conditions, understanding reaction mechanisms, and improving yield and purity. For instance, studies on lignin model compounds reveal insights into bond cleavage mechanisms under acidic conditions, providing a foundation for synthesizing complex molecules from natural polymers (Yokoyama, 2015).
Applications in Material Science
Research into novel materials often explores the use of complex organic molecules for improving the properties of polymers, coatings, and other materials. For example, the development of new polymers utilizing ethyl acetate, a simple ester, highlights the importance of organic synthesis in creating materials with desired characteristics (Patil & Gnanasundaram, 2020).
Environmental and Biological Implications
The environmental fate and biological impact of synthetic organic compounds are critical areas of research. Studies on the biodegradation and environmental behavior of ether compounds like ethyl tert-butyl ether (ETBE) shed light on the challenges and considerations in assessing the ecological impact of synthetic molecules (Thornton et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-[(1R,2R,4R,6R)-8,8-dimethyl-3,7,9-trioxatricyclo[4.3.0.02,4]nonan-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5/c1-4-14-9(13)6-12-8(16-12)5-7-10(12)17-11(2,3)15-7/h7-8,10H,4-6H2,1-3H3/t7-,8-,10-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERYYLHWWCHIRT-FWSPBBIJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC12C(O1)CC3C2OC(O3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@]12[C@H](O1)C[C@@H]3[C@H]2OC(O3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((1aR,1bR,4ar,5aR)-3,3-dimethyltetrahydro-1aH-oxireno[2',3':3,4]cyclopenta[1,2-d][1,3]dioxol-1a-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2553918.png)


![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2553923.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2553925.png)




